molecular formula C21H23N3OS B2934517 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide CAS No. 1049361-66-1

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2934517
CAS No.: 1049361-66-1
M. Wt: 365.5
InChI Key: DDUGGXAMXVAJRO-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This kinase is a key regulator of multiple cellular processes, and its dysregulation is implicated in the pathogenesis of several neurological disorders and cancers. As a research tool, this compound is primarily valued in neuroscience for investigating signaling pathways underlying cognitive function and neurodegeneration, with particular relevance to Down syndrome and Alzheimer's disease where DYRK1A activity is critically involved in tau phosphorylation and neuronal development. Its mechanism of action involves competitive binding at the ATP-binding site of DYRK1A, effectively suppressing its kinase activity and allowing researchers to probe the downstream effects on gene expression, cell cycle progression, and synaptic plasticity. Furthermore, its application extends to oncological research , as DYRK1A inhibition can modulate the stability of oncogenic transcription factors and influence tumor cell proliferation and survival. This makes it a crucial compound for dissecting the role of DYRK family kinases in disease biology and for validating DYRK1A as a therapeutic target in preclinical models.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-23-11-4-8-18(23)19(14-22-21(25)20-9-5-13-26-20)24-12-10-16-6-2-3-7-17(16)15-24/h2-9,11,13,19H,10,12,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUGGXAMXVAJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide generally involves multi-step organic synthesis. One such route might involve:

  • Synthesis of the Isoquinoline Moiety: : Starting with a basic compound such as benzylamine, cyclization reactions can form the dihydroisoquinoline structure.

  • Synthesis of the Pyrrole Moiety: : Pyrrole derivatives can be synthesized through Paal-Knorr synthesis.

  • Linkage of Functional Groups: : Through a series of coupling reactions, possibly using reagents like lithium aluminum hydride (LiAlH4) for reduction steps and coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the intermediate compounds are linked together.

  • Formation of Carboxamide:

Industrial Production Methods

On an industrial scale, the synthesis might be streamlined using optimized reaction conditions and high-yield catalytic processes to ensure cost-efficiency and scalability. Continuous-flow reactors and automation could be employed to maintain consistency and purity of the product.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding thiophene-2-carboxylic acid and the corresponding amine.

Conditions and Outcomes

Reaction TypeConditionsProductsSupporting Data
Acidic HydrolysisHCl (6M), reflux, 12 hThiophene-2-carboxylic acid + (2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amineObserved in analogous carboxamide hydrolysis
Basic HydrolysisNaOH (4M), 80°C, 8 hThiophene-2-carboxylate salt + corresponding amineTypical for carboxamides with electron-withdrawing substituents

Electrophilic Aromatic Substitution

The thiophene and pyrrole rings participate in electrophilic reactions due to their π-electron-rich nature.

Key Reactions

  • Sulfonation : Thiophene reacts with SO₃ in DCM at 0°C, yielding sulfonated derivatives.

  • Nitration : HNO₃/H₂SO₄ at 50°C introduces nitro groups at the α-position of thiophene .

  • Halogenation : N-Bromosuccinimide (NBS) in DMF brominates the pyrrole ring at the β-position .

Regioselectivity

RingPreferred PositionNotes
Thiopheneα-positionsStabilized by resonance with the carboxamide group
Pyrroleβ-positionsSteric hindrance from the methyl group directs substitution

Metal-Catalyzed Cross-Couplings

The dihydroisoquinoline moiety enables palladium-catalyzed reactions, such as:

  • Buchwald–Hartwig Amination : Reacts with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/XPhos to form C–N bonds .

  • Suzuki Coupling : Requires prior halogenation (e.g., bromination at C4 of thiophene) to couple with arylboronic acids .

Optimized Conditions

ReactionCatalyst SystemYield
Buchwald–HartwigPd(OAc)₂/XPhos, K₃PO₄, 110°C72–85%
SuzukiPd(PPh₃)₄, Na₂CO₃, 80°C65–78%

Reductive Alkylation

The secondary amine in the dihydroisoquinoline group reacts with aldehydes/ketones under hydrogenation conditions:

Example Reaction

  • With benzaldehyde : H₂ (1 atm), 10% Pd/C, MeOH, 25°C → N-benzyl derivative (yield: 88%).

Substrate Compatibility

Carbonyl CompoundProduct StabilityNotes
Aromatic aldehydesHighElectron-deficient aldehydes show faster kinetics
Aliphatic ketonesModerateSteric bulk reduces yield

Oxidation Reactions

  • Dihydroisoquinoline Ring : Oxidized by KMnO₄ in acidic media to isoquinolinium salts .

  • Pyrrole Ring : Resists oxidation under mild conditions but degrades with strong oxidizers like CrO₃ .

Oxidation Pathways

Target SiteOxidizing AgentProduct
DihydroisoquinolineKMnO₄/H₂SO₄Isoquinolinium sulfate
Thiophene S-atomm-CPBAThiophene S-oxide (transient)

Condensation Reactions

The primary amide can condense with:

  • Isocyanates : Forms urea derivatives in THF with triethylamine .

  • Carbonyl Diimidazole (CDI) : Generates acyl imidazoles for further nucleophilic attack.

Reaction Efficiency

PartnerCoupling AgentYield
Phenyl isocyanateNone (room temp)92%
CDI1,2-DCE, 40°C78%

Photochemical Reactivity

The thiophene-carboxamide chromophore undergoes [2+2] cycloaddition under UV light (λ = 254 nm) with alkenes, forming cyclobutane adducts .

Key Parameters

ParameterOptimal Value
Wavelength254 nm
SolventAcetonitrile
Quantum Yield0.33 ± 0.02

Scientific Research Applications

Chemistry

  • Used as a precursor in the synthesis of more complex molecules.

  • Serves as a ligand in coordination chemistry for metal complexes.

Biology

  • Functions as a pharmacophore in medicinal chemistry.

  • Shows potential in biochemical assays for enzyme inhibition studies.

Medicine

  • Evaluated for therapeutic applications due to its interaction with biological macromolecules.

  • May have potential as a lead compound in drug discovery.

Industry

  • Utilized in materials science for the creation of conductive polymers.

  • Applied in the synthesis of dyes and pigments.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism by which N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide exerts its biological effects often involves interaction with specific enzymes or receptors. The compound’s unique structure allows it to fit into enzyme active sites or receptor binding sites, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thereby reducing the enzyme's activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiophene-carboxamide derivatives, which are frequently explored for their biological activities. Below is a detailed comparison with structurally analogous compounds from the literature:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Thiophene-2-carboxamide 3,4-Dihydroisoquinoline, 1-methylpyrrole ~393.5* Combines rigid dihydroisoquinoline with flexible pyrrole; potential CNS activity. N/A
N-(2-Oxo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Thiophene-2-carboximidamide Pyrrolidine, tetrahydroquinolin-2-one ~428.5 Higher polarity due to oxo group; reduced metabolic stability.
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide 2-Nitrophenyl ~262.3 Simpler structure; nitro group enhances electron-withdrawing effects.
N1-(2-Cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide Oxalamide 2-Cyanophenyl, dihydroisoquinoline, thiophene ~446.5 Dual amide linkage; cyanophenyl may enhance binding to aromatic receptors.
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo...) Pyrazolo[3,4-d]pyrimidine Fluoro-chromenone, methoxycarbonylthiophene ~560.2 Complex fluorinated scaffold; designed for kinase inhibition.

*Calculated based on molecular formula.

Key Findings from Comparative Analysis

Structural Complexity vs. Bioactivity: The target compound’s dihydroisoquinoline and pyrrole groups introduce conformational rigidity and lipophilicity, which may enhance blood-brain barrier penetration compared to simpler analogs like N-(2-nitrophenyl)thiophene-2-carboxamide .

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling of thiophene-2-carboxylic acid with a dihydroisoquinoline-pyrrole ethylamine intermediate, similar to methods described for tetrahydroquinolinone derivatives in (e.g., compound 29, 68% yield) . Fluorinated analogs (e.g., ) require specialized reagents (e.g., boronic acids, Pd catalysts), increasing synthesis complexity.

Biological Implications: Thiophene-carboxamide derivatives with nitro or cyano substituents (e.g., ) show enhanced antibacterial/antifungal activity due to electron-withdrawing effects, but the target compound’s dihydroisoquinoline moiety may shift activity toward neurological targets. Pyrazolo-pyrimidine derivatives (e.g., ) prioritize kinase inhibition, whereas the target compound’s lack of a planar aromatic system (vs. chromenones) may reduce off-target effects.

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C22H30N4O2C_{22}H_{30}N_{4}O_{2}, with a molecular weight of 382.5 g/mol. Its structure includes a thiophene ring and isoquinoline moieties, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC22H30N4O2
Molecular Weight382.5 g/mol
CAS Number1049455-20-0

1. Interaction with Receptors

Research indicates that compounds similar to this compound may act as positive allosteric modulators for certain receptor subtypes, particularly NMDA receptors. Studies have shown that modifications in the isoquinoline structure can enhance selectivity and potency towards specific receptor targets, which is crucial for therapeutic efficacy .

2. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. For instance, related compounds have demonstrated IC50 values in the low micromolar range against COX-II, suggesting potential use in treating inflammatory diseases .

3. Anticancer Potential

Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Case Study 1: COX-II Inhibition

A study evaluating the anti-inflammatory effects of related compounds found that several exhibited significant COX-II inhibitory activity with IC50 values ranging from 0.52 to 22.25 μM. The most potent analogs displayed selectivity ratios favoring COX-II over COX-I, minimizing gastrointestinal side effects associated with traditional NSAIDs .

Case Study 2: NMDA Receptor Modulation

Research on NMDA receptor modulators has highlighted the importance of structural modifications in enhancing selectivity for GluN2C/D subtypes. Compounds with similar scaffolds to this compound showed promising results in potentiating receptor activity without inducing excitotoxicity .

Case Study 3: Anticancer Activity

In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved mitochondrial pathway activation and caspase cascade activation, indicating a multifaceted approach to cancer treatment .

Q & A

Q. What are the key synthetic routes and critical steps for preparing this compound?

The compound can be synthesized via nucleophilic substitution and coupling reactions. For example, intermediates are often prepared by reacting chloroiodopropane with NaH in DMF, followed by displacement with amines (e.g., dimethylamine or pyrrolidine) under catalytic KI in acetonitrile at 60°C . Final coupling with thiophene-2-carboximidate reagents yields the target compound. HCl treatment in methanol is a common method to convert free bases to dihydrochloride salts, ensuring high purity (HPLC >95%) .

Q. How should researchers validate the compound’s structural integrity and purity?

Use a combination of analytical techniques:

  • 1H NMR to confirm substituent integration and stereochemistry (e.g., δ 2.30 ppm for methyl groups in pyrrolidine moieties) .
  • Mass spectrometry (ESI) to verify molecular weight (e.g., [M+1] peaks at 260.2 or 327.1526) .
  • HPLC to ensure purity (>95%) and monitor byproducts . Cross-referencing these methods minimizes structural ambiguities.

Q. Which biological assays are suitable for evaluating its activity?

Recombinant enzyme inhibition assays are widely used. For instance:

  • NOS inhibition : Measure NO synthesis in Baculovirus-infected Sf9 cells expressing human iNOS, eNOS, or nNOS using radioactive methods .
  • Dose-response curves to calculate IC50 values, ensuring reproducibility via triplicate experiments .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in complex steps?

Low yields (e.g., 6% in certain amine substitutions ) may arise from steric hindrance or poor nucleophile reactivity. Strategies include:

  • Solvent optimization : Replace acetonitrile with polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Catalyst screening : Test alternatives to KI, such as phase-transfer catalysts.
  • Temperature control : Increase reaction temperatures gradually (e.g., 60°C to 80°C) while monitoring decomposition .

Q. What computational approaches predict metabolic stability and selectivity?

Use density functional theory (DFT) or molecular docking to model interactions with metabolic enzymes (e.g., aldehyde oxidase). For example:

  • ADME prediction tools can identify susceptible sites for oxidation or hydrolysis .
  • Molecular dynamics simulations assess binding affinity to targets like iNOS versus off-targets (e.g., eNOS) .

Q. How should contradictory biological activity data be resolved?

Discrepancies in enzyme inhibition (e.g., high iNOS vs. low nNOS activity ) require:

  • Assay validation : Confirm enzyme purity and activity controls.
  • Structural analysis : Compare binding modes using X-ray crystallography or NMR to identify isoform-specific interactions.
  • Statistical rigor : Apply multivariate analysis to distinguish signal from noise .

Methodological Considerations

  • Reproducibility : Document reaction conditions (e.g., solvent ratios, drying times for salts ).
  • Scale-up challenges : Transitioning from milligram to gram-scale may require switching from batch to flow chemistry for exothermic steps .
  • Data validation : Always cross-check NMR assignments with literature (e.g., δ 3.29–3.03 ppm for piperidine protons ).

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